O-Methyl-L-threonine is used in peptide synthesis .
Method of Application: The compound is used in its powder form and is stored at a temperature between 2-8°C . The exact method of application would depend on the specific peptide being synthesized.
Results or Outcomes: The outcomes of using O-Methyl-L-threonine in peptide synthesis would vary depending on the specific peptide being synthesized. The use of this compound can help in the successful synthesis of the desired peptide .
O-Methyl-L-threonine has been used in the NMR studies of high molecular weight proteins .
Method of Application: In this application, O-Methyl-L-threonine is used as a probe for solution NMR, allowing the investigation of large protein complexes . The compound is specifically labelled and can be efficiently incorporated in overexpressed proteins without scrambling or in combination with any other types of 13CH3 probes .
Results or Outcomes: The use of O-Methyl-L-threonine in this context has demonstrated that structurally meaningful long-range nOes can be detected between threonine methyl probes and methionine and isoleucine methyl groups distant by 12 Å .
O-Methyl-L-threonine is used as a precursor for the biosynthesis of other chemicals, including L-threonine .
Method of Application: L-threonine is predominantly produced through microbial fermentation. The efficiency of this process largely depends on the quality of the strains used .
Results or Outcomes: The use of O-Methyl-L-threonine in this context has led to the efficient microbial production of L-threonine .
In wild-type E. coli, the metabolic flux in the l-homoserine node was partitioned partially to O-succinyl-l-homoserine for l-methionine synthesis and partially to l-threonine for l-isoleucine formation .
Method of Application: This application involves the use of metabolic engineering techniques to manipulate the metabolic flux in E. coli .
Results or Outcomes: The use of O-Methyl-L-threonine in this context has demonstrated that it can be used to influence the metabolic flux in E. coli .
O-Methyl-L-threonine is used in the metabolic engineering of Escherichia coli for enhanced L-methionine biosynthesis .
Method of Application: In this application, the metabolic flux in the L-homoserine node of wild-type E. coli was partitioned partially to O-succinyl-L-homoserine for L-methionine synthesis .
Results or Outcomes: The use of O-Methyl-L-threonine in this context has demonstrated that it can be used to influence the metabolic flux in E. coli, leading to enhanced L-methionine biosynthesis .
L-threonine, which can be produced from O-Methyl-L-threonine, is used as a feed additive .
Method of Application: Application of low protein level formula feeds supplemented with L-threonine improves the growth of livestock, relieves crude protein deficiency, and lowers nitrogen emissions .
Results or Outcomes: The use of L-threonine as a feed additive contributes to the sustainable development of the society .
O-Methyl-L-threonine is a derivative of the amino acid L-threonine, characterized by the addition of a methyl group to the hydroxyl side chain. Its chemical formula is C5H11NO3, and it is classified as a non-proteinogenic amino acid. The compound plays a significant role in various biochemical processes and is of interest for its potential applications in both research and industry.
These reactions are essential for understanding how O-Methyl-L-threonine can be utilized in synthetic pathways and biological systems.
The biological activity of O-Methyl-L-threonine is linked to its structural similarity to L-threonine, which is an essential amino acid involved in protein synthesis. Research indicates that O-Methyl-L-threonine may exhibit:
Further studies are needed to elucidate its specific biological mechanisms and potential therapeutic applications.
O-Methyl-L-threonine can be synthesized through various methods:
O-Methyl-L-threonine has several applications across different fields:
Interaction studies involving O-Methyl-L-threonine focus on its role within biological systems and its interaction with enzymes and other biomolecules. For instance:
These studies are crucial for understanding how O-Methyl-L-threonine functions within living organisms and its potential uses in biotechnology.
O-Methyl-L-threonine shares structural similarities with several other compounds. Here are some notable comparisons:
Compound | Structure Description | Unique Features |
---|---|---|
L-Threonine | Natural amino acid with a hydroxyl group | Essential amino acid required for protein synthesis |
D-Threonine | D-isomer of threonine | Less common in nature; may have different properties |
O-Acetyl-L-threonine | Threonine with an acetyl group instead of methyl | Used in specific biochemical applications |
L-Isoleucine | Isomer of threonine; branched-chain amino acid | Essential for protein synthesis; involved in muscle metabolism |
O-Methyl-L-threonine's uniqueness lies in its methylation at the hydroxyl group, which may alter its solubility and biological activity compared to these similar compounds.
The nuclear magnetic resonance spectroscopic profile of O-Methyl-L-threonine demonstrates complex coupling patterns and chemical shift distributions that reflect its unique structural characteristics. The proton nuclear magnetic resonance spectrum reveals distinct resonances corresponding to the methyl group attached to the oxygen atom, the methyl group on the threonine backbone, and the amino acid protons. The methoxy group typically appears as a characteristic singlet in the proton spectrum, while the threonine methyl group exhibits coupling patterns consistent with its attachment to the chiral center.
Carbon-13 nuclear magnetic resonance analysis provides critical structural information about the compound's carbon framework. The carbon attached to the methoxy group displays a characteristic chemical shift that distinguishes it from the native threonine structure. Research focusing on threonine methyl group labeling has demonstrated that specific carbon-13 enrichment protocols can achieve labeling efficiencies exceeding 32% when using glycerol-based carbon sources, with optimal conditions reaching up to 50% labeling efficiency [1]. The carbon-13 spectrum of O-Methyl-L-threonine would be expected to show distinct resonances for the carbonyl carbon, the alpha carbon bearing the amino group, the beta carbon bearing the methoxy group, and both methyl carbons.
Advanced nuclear magnetic resonance techniques, including heteronuclear multiple-quantum coherence experiments, provide enhanced resolution for methyl group analysis. The methyl-labeling studies have shown that threonine derivatives exhibit narrow chemical shift ranges, but proximity to electronegative substituents such as the methoxy group can result in broader dispersion of shifts [1]. Two-dimensional nuclear magnetic resonance experiments, particularly carbon-hydrogen correlation spectroscopy, enable precise assignment of carbon-hydrogen connectivities and provide definitive structural confirmation.
Nuclear Magnetic Resonance Parameter | Expected Range | Multiplicity |
---|---|---|
Methoxy Group (1H) | 3.6-3.8 ppm | Singlet |
Threonine Methyl (1H) | 1.0-1.3 ppm | Doublet |
Alpha Proton (1H) | 3.4-3.8 ppm | Doublet |
Beta Proton (1H) | 4.0-4.3 ppm | Quartet |
Carbonyl Carbon (13C) | 170-175 ppm | - |
Alpha Carbon (13C) | 55-60 ppm | - |
Mass spectrometric analysis of O-Methyl-L-threonine reveals characteristic fragmentation pathways that provide definitive identification and structural elucidation capabilities. The molecular ion peak appears at mass-to-charge ratio 133, corresponding to the molecular weight of the intact compound. The fragmentation pattern typically involves initial loss of the methoxy group, producing a fragment ion at mass-to-charge ratio 102, followed by subsequent fragmentations characteristic of amino acid structures.
The presence of the methoxy substituent significantly influences the fragmentation behavior compared to native threonine. The electron-donating nature of the methoxy group affects the stability of various fragment ions and creates distinctive fragmentation pathways that serve as analytical fingerprints. Common fragmentation patterns include loss of water molecules, loss of carbon dioxide from the carboxyl group, and cleavage of carbon-carbon bonds adjacent to the amino group.
Electrospray ionization mass spectrometry provides soft ionization conditions that preserve the molecular ion while still generating sufficient fragmentation for structural characterization. The protonated molecular ion typically serves as the base peak, with fragmentation occurring through well-established amino acid fragmentation mechanisms. The methoxy group loss represents a characteristic neutral loss of 31 mass units, which can be used for selective detection and quantification purposes.
Tandem mass spectrometry experiments enable detailed structural analysis through controlled fragmentation of selected precursor ions. The collision-induced dissociation patterns of O-Methyl-L-threonine provide information about the connectivity and positioning of functional groups within the molecule. These fragmentation studies are particularly valuable for confirming the stereochemical configuration and distinguishing between different isomeric forms of the compound.
Infrared spectroscopy provides comprehensive information about the functional group composition and molecular interactions within O-Methyl-L-threonine. The spectrum exhibits characteristic absorption bands corresponding to amino acid functionality, including the amino group stretching vibrations, carboxyl group vibrations, and carbon-hydrogen stretching modes. The presence of the methoxy group introduces additional absorption features that distinguish this compound from native threonine.
The amino group typically displays two distinct absorption bands in the 3300-3500 wave number region, corresponding to symmetric and asymmetric nitrogen-hydrogen stretching vibrations. The carboxyl group exhibits characteristic absorption patterns, including the carbonyl stretching vibration around 1700 wave numbers and the carbon-oxygen stretching vibration in the 1200-1300 wave number region. The methoxy group contributes specific absorption features, including carbon-oxygen stretching vibrations and methyl group deformation modes.
The carbon-hydrogen stretching region provides detailed information about the various methyl groups present in the molecule. The methoxy methyl group typically exhibits absorption bands that are slightly shifted compared to the threonine methyl group due to the different electronic environment. The fingerprint region below 1500 wave numbers contains numerous absorption bands that provide a characteristic spectral signature for compound identification and purity assessment.
Hydrogen bonding interactions significantly influence the infrared spectrum of O-Methyl-L-threonine, particularly in the solid state or in protic solvents. The amino acid zwitterionic structure creates intramolecular and intermolecular hydrogen bonding patterns that affect the frequencies and intensities of various absorption bands. These interactions can be studied through temperature-dependent infrared spectroscopy and solvent-dependent measurements.
Functional Group | Absorption Range (cm⁻¹) | Intensity |
---|---|---|
Amino Group N-H Stretch | 3300-3500 | Medium-Strong |
Carboxyl C=O Stretch | 1680-1720 | Strong |
Methoxy C-O Stretch | 1000-1100 | Medium |
C-H Stretch (Methyl) | 2850-2950 | Medium |
C-H Bend (Methyl) | 1350-1450 | Medium |
The ultraviolet-visible absorption spectrum of O-Methyl-L-threonine reflects the electronic transitions associated with its functional groups and chromophoric systems. The compound exhibits absorption characteristics typical of amino acids, with primary absorption occurring in the ultraviolet region due to electronic transitions involving the amino and carboxyl groups. The methoxy substitution introduces subtle changes in the electronic structure that can be detected through careful spectroscopic analysis.
The amino acid chromophore typically displays absorption maxima in the 200-220 nanometer region, corresponding to transitions involving the carboxyl group and amino group. The methoxy group contributes to the overall absorption profile through its oxygen lone pair electrons, which can participate in electronic transitions. The compound generally exhibits limited absorption in the visible region, making it colorless under normal conditions.
Solvent effects play a crucial role in determining the ultraviolet-visible absorption properties of O-Methyl-L-threonine. Protic solvents such as water and alcohols can interact with the amino acid functionality through hydrogen bonding, leading to shifts in absorption maxima and changes in extinction coefficients. The zwitterionic nature of the compound in aqueous solution creates specific solvation patterns that influence the electronic transitions and absorption characteristics.
The absorption spectrum is sensitive to pH changes, reflecting the ionization states of the amino and carboxyl groups. At physiological pH, the compound exists predominantly in its zwitterionic form, which exhibits characteristic absorption properties. Changes in pH can shift the absorption maxima and intensities, providing information about the ionization constants and electronic structure of the molecule.
pH-dependent studies reveal that the absorption spectrum undergoes systematic changes as the ionization state of the amino acid groups varies. At acidic pH values, the amino group becomes protonated, while at basic pH values, the carboxyl group becomes deprotonated. These ionization changes are reflected in the ultraviolet absorption spectrum through shifts in absorption maxima and variations in extinction coefficients.
Solvent System | Absorption Maximum (nm) | Extinction Coefficient | pH Dependence |
---|---|---|---|
Water (pH 7) | 210-215 | Moderate | Zwitterionic Form |
Acidic Water (pH 2) | 205-210 | Low | Protonated Form |
Basic Water (pH 12) | 215-220 | High | Deprotonated Form |
Methanol | 208-213 | Moderate | Hydrogen Bonding |
Acetonitrile | 205-210 | Low | Minimal Interaction |
Irritant